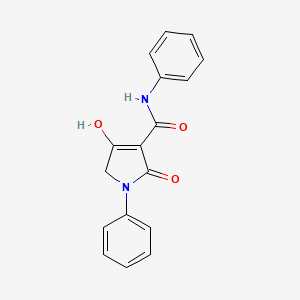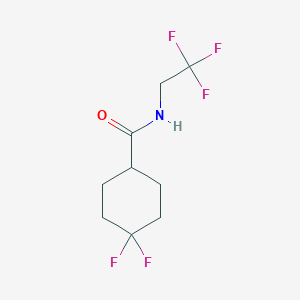
4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated aromatic compounds involves multi-step reactions starting with cyclohexane derivatives. For instance, the synthesis of a diamine with a cyclohexane cardo group substituted with a trifluoromethyl group is achieved through nucleophilic substitution and catalytic reduction processes . Similarly, another aromatic diamine with a trifluoromethyl pendent group is synthesized from cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride, followed by a series of reactions including the Williamson reaction and catalytic reduction . These methods could potentially be adapted for the synthesis of "4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques. For example, the structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate is confirmed by IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from these studies are in agreement with calculated values using computational methods such as HF and DFT. These techniques could be employed to analyze the molecular structure of "4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide" to understand its conformation and electronic properties.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide." However, the synthesis and characterization of related fluorinated compounds suggest that such molecules could participate in further chemical transformations, such as polymerization reactions with aromatic diacids to form polyamides with unique properties . These reactions are typically facilitated by the presence of functional groups that can interact with other monomers or reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of related fluorinated compounds are extensively studied. The polymers derived from these compounds exhibit excellent solubility in organic solvents, good mechanical properties, and high thermal stability . They also show low dielectric constants and moisture absorption, which are advantageous for microelectronic applications. The fluorinated polyimides and polyamides derived from these compounds are also noted for their transparency and low water absorption, indicating their potential use in optoelectronic devices . These properties are indicative of what might be expected from "4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide," given its structural similarities to the studied compounds.
Aplicaciones Científicas De Investigación
Photoaffinity Probes Limitations
- Studies have shown that certain diazirines, which share similar structural elements with 4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide, might undergo elimination and hydrolysis processes that reverse photoinsertion, affecting their utility in biological systems and limiting their effectiveness in obtaining primary sequence data (Platz et al., 1991).
Crystal Engineering
- Research in crystal engineering using di- and tricarboxylic acids with 4,4'-bipyridine bases and isonicotinamide indicates that cyclohexane tricarboxylate can be an effective component in forming specific crystal structures, which can have implications in various fields like materials science (Bhogala et al., 2005).
Material Science and Polymer Synthesis
- The compound has been used in the synthesis of novel fluorinated polyamides, demonstrating excellent solubility, optical properties, and thermal stability. These materials have potential applications in microelectronics due to their favorable physical properties (Jiang Jianming, 2009); (Li et al., 2009).
Receptor Studies
- In receptor studies, cyclohexane structures have been shown to be effective spacers for phosphate guests. Such compounds could be significant in biochemical applications involving receptor-ligand interactions (Raposo et al., 1995).
Medical Imaging
- Derivatives of cyclohexane-1-carboxamide have been utilized in PET imaging for evaluating serotonin 1A receptors, indicating their potential in neuroimaging and diagnosis of neurological conditions (Choi et al., 2015).
Apoptosis Inducers
- Certain cyclohexane-1-carboxamide derivatives have shown promise as apoptosis inducers in cancer research, providing new avenues for the development of anticancer therapies (Abd-Allah & Elshafie, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4,4-difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F5NO/c10-8(11)3-1-6(2-4-8)7(16)15-5-9(12,13)14/h6H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTOGNPHYISDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCC(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

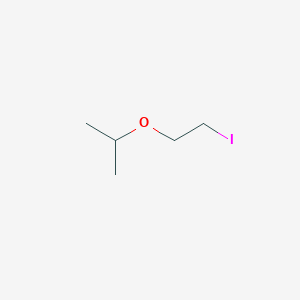
![1-[6-[(4-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3001751.png)



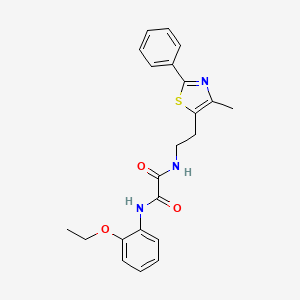

![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)

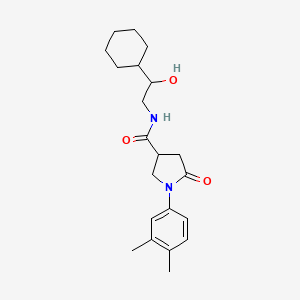
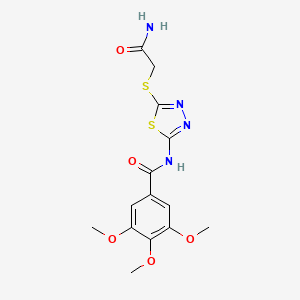

![tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3001770.png)
